molecular formula C8H12N2O2 B2722984 methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate CAS No. 1250581-39-5

methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate

Cat. No.: B2722984
CAS No.: 1250581-39-5
M. Wt: 168.196
InChI Key: GOVILENCRWCRAA-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate typically involves the reaction of 1-methyl-1H-pyrazole with a suitable esterifying agent. One common method is the esterification of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

    Reduction: Formation of 2-(1-methyl-1H-pyrazol-4-yl)propanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its pyrazole moiety.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate involves its interaction with biological targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites, influencing the activity of the target molecule. The ester group may undergo hydrolysis, releasing the active pyrazole derivative that exerts the desired biological effect.

Comparison with Similar Compounds

  • Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate
  • Ethyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate
  • Methyl 2-(1-ethyl-1H-pyrazol-4-yl)propanoate

Comparison: Methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring and the ester group. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of the methyl group on the pyrazole ring can affect the compound’s electronic properties and steric hindrance, leading to different biological activities and chemical reactivities.

Biological Activity

Methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its ability to engage in various biochemical interactions. The compound's structure includes:

  • Pyrazole moiety : Contributes to biological activity through hydrogen bonding and π-π interactions.
  • Ester functional group : May undergo hydrolysis, releasing active pyrazole derivatives that exert biological effects.

The biological activity of this compound primarily involves:

  • Enzyme Interaction : The compound can bind to active sites of enzymes, influencing their activity and potentially inhibiting their function. This is particularly relevant in antimicrobial and anticancer contexts .
  • Receptor Modulation : The pyrazole ring can interact with various receptors, modulating their activity and impacting signaling pathways critical for cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent. The mechanism involves disruption of microbial enzyme functions, leading to reduced viability of the microorganisms.

Anticancer Properties

The compound has also demonstrated potential anticancer activity. Studies suggest that it may induce apoptosis in cancer cells through:

  • Inhibition of cell proliferation : By interfering with critical signaling pathways involved in cell growth.
  • Induction of oxidative stress : Leading to cellular damage and death in cancerous cells .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Study :
    • A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial counts at specific concentrations .
  • Anticancer Research :
    • In vitro studies on various cancer cell lines demonstrated that the compound could reduce cell viability by up to 70% at optimal doses, indicating strong potential for development as an anticancer agent .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided:

Compound NameStructural FeaturesUnique Properties
Methyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoateChloro-substituted pyrazoleEnhanced reactivity due to chlorine
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoateEthyl instead of methyl esterVarying solubility and reactivity
Methyl 3-(3-amino-1H-pyrazol-1-yl)propanoateDifferent position of amino groupPotentially different pharmacological profiles

Properties

IUPAC Name

methyl 2-(1-methylpyrazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(8(11)12-3)7-4-9-10(2)5-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVILENCRWCRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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